1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a pyrrolidine-2,5-dione core with a benzyl group and a 5-bromo-1H-indol-3-yl substituent, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Pyrrolidine-2,5-dione Formation: The pyrrolidine-2,5-dione core is formed through a cyclization reaction involving appropriate precursors.
Benzylation: Finally, the benzyl group is introduced through a benzylation reaction using benzyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Cyclization Reactions: The indole and pyrrolidine moieties can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bromine, N-bromosuccinimide, bases, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione can be compared with other indole derivatives, such as:
1-Benzyl-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione: Similar structure but with a fluorine atom instead of bromine.
1-Benzyl-3-(5-chloro-1H-indol-3-yl)pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of bromine.
1-Benzyl-3-(5-iodo-1H-indol-3-yl)pyrrolidine-2,5-dione: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities.
Properties
CAS No. |
167303-74-4 |
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Molecular Formula |
C19H15BrN2O2 |
Molecular Weight |
383.2 g/mol |
IUPAC Name |
1-benzyl-3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H15BrN2O2/c20-13-6-7-17-14(8-13)16(10-21-17)15-9-18(23)22(19(15)24)11-12-4-2-1-3-5-12/h1-8,10,15,21H,9,11H2 |
InChI Key |
WPXJOYCECPNFEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)C3=CNC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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